3,5-Dichloro-4'-iodobenzophenone
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Overview
Description
3,5-Dichloro-4’-iodobenzophenone is an organic compound with the molecular formula C13H7Cl2IO It is a derivative of benzophenone, where the phenyl rings are substituted with chlorine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4’-iodobenzophenone typically involves the iodination of 3,5-dichlorobenzophenone. One common method is the Sandmeyer reaction, where 3,5-dichloroaniline is diazotized and then treated with potassium iodide to introduce the iodine atom. The reaction conditions usually involve low temperatures and the presence of a copper catalyst to facilitate the iodination process .
Industrial Production Methods: In an industrial setting, the production of 3,5-Dichloro-4’-iodobenzophenone may involve large-scale Sandmeyer reactions or other iodination techniques. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-4’-iodobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Conditions typically involve polar solvents and moderate temperatures.
Coupling Reactions: Palladium catalysts, such as palladium acetate, are used along with boronic acids or esters.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as azides, nitriles, or other substituted benzophenones.
Coupling Reactions: The major products are biaryl compounds formed by the coupling of the phenyl rings.
Scientific Research Applications
3,5-Dichloro-4’-iodobenzophenone has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4’-iodobenzophenone depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. In biological systems, it may interact with specific enzymes or receptors, altering their activity and leading to desired biological effects. The exact molecular targets and pathways involved can vary based on the specific context of its use .
Comparison with Similar Compounds
3,5-Dichlorobenzophenone: Lacks the iodine atom, making it less reactive in certain coupling reactions.
4-Iodobenzophenone: Lacks the chlorine atoms, which can affect its reactivity and applications.
3,5-Dibromo-4’-iodobenzophenone: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity and properties.
Uniqueness: 3,5-Dichloro-4’-iodobenzophenone is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its importance in scientific research and industry .
Properties
IUPAC Name |
(3,5-dichlorophenyl)-(4-iodophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2IO/c14-10-5-9(6-11(15)7-10)13(17)8-1-3-12(16)4-2-8/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWWFCJJAJVPGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)Cl)Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601246829 |
Source
|
Record name | Methanone, (3,5-dichlorophenyl)(4-iodophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601246829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951891-62-6 |
Source
|
Record name | Methanone, (3,5-dichlorophenyl)(4-iodophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951891-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, (3,5-dichlorophenyl)(4-iodophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601246829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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